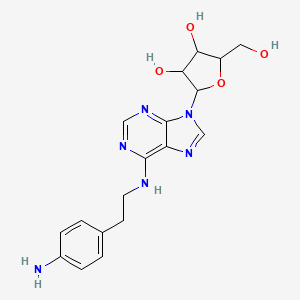

N6-2-(4-Aminophenyl)ethyladenosine

Description

Contextualization within Adenosine (B11128) Receptor Pharmacology

N6-2-(4-Aminophenyl)ethyladenosine, also known as APNEA, is a synthetic derivative of adenosine, a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through the activation of specific cell-surface receptors. nih.gov The pharmacological actions of adenosine are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. nih.gov These receptors are distributed throughout the body and are involved in diverse functions, making them attractive targets for therapeutic intervention.

This compound is primarily characterized as a potent agonist for the A3 adenosine receptor. sigmaaldrich.com However, it is considered non-selective, indicating that it can also interact with other adenosine receptor subtypes. medchemexpress.commedchemexpress.cn Research has shown that while it has a strong affinity for the A3 receptor, its effects can also be mediated through A1 receptors, particularly at higher concentrations. medchemexpress.commedchemexpress.cnnih.gov This dual activity is a key aspect of its pharmacological profile.

The modification at the N6-position of the adenosine molecule is a common strategy in medicinal chemistry to create analogs with altered affinity and selectivity for the different adenosine receptor subtypes. frontiersin.orgnih.gov The N6-region is known to be hydrophobic and can accommodate a variety of substituents, which influences the compound's interaction with the receptor's binding pocket. nih.gov In the case of this compound, the presence of the 2-(4-aminophenyl)ethyl group at this position is crucial for its activity. nih.gov

The compound's interaction with adenosine receptors has been explored in various experimental models. For instance, its activation of the A3 receptor has been linked to the induction of bronchospasm in rats through a mechanism involving mast cells and neural pathways. nih.gov This effect is distinct from bronchospasm induced by A1 receptor agonists like 2-chloro-N6-cyclopentyladenosine. nih.gov Furthermore, this compound has been shown to potentiate the anticonvulsive effects of several antiepileptic drugs, an action believed to be mediated by both A1 and other adenosine receptor subtypes depending on the dose. nih.gov

The radiolabeled version of the compound, [125I]APNEA, has been utilized as a tool in receptor binding assays to characterize A3 receptors. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | APNEA, Adenosine, N6-2-(4-aminophenyl)ethyl, N-[2-(4-Aminophenyl)ethyl]-adenosine |

| Molecular Formula | C18H22N6O4 |

| Molecular Weight | 386.41 g/mol |

| CAS Number | 89705-21-5 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Historical Perspective on Early Investigations and Research Trajectories

The investigation of N6-substituted adenosine derivatives has a history dating back to the 1960s and 1970s. frontiersin.org Early research focused on synthesizing and evaluating various analogs for their biological activities, which laid the groundwork for the later discovery and characterization of the adenosine receptor subtypes. frontiersin.org These initial studies revealed that modifications at the N6 position of the adenine (B156593) ring could lead to potent pharmacological effects. frontiersin.orgnih.gov

The development of N6-substituted analogs was driven by the therapeutic potential of modulating adenosine signaling. Adenosine itself has a very short half-life in vivo, which limits its clinical utility. Therefore, the goal was to create more stable and selective compounds. Early research explored the potential of these analogs as antihypertensive agents, with studies demonstrating that N6-substitution could lead to compounds with significant blood pressure-lowering effects. nih.gov Other early investigations also explored the antitumor properties of short-chain N6-substituted adenosine analogs. acs.org

The research trajectory for this compound specifically emerged from this broader effort to understand the structure-activity relationships of N6-substituted adenosines. Its synthesis and characterization were part of a more focused investigation into compounds with affinity for the then newly identified A3 adenosine receptor. Research published in the mid-to-late 1990s began to specifically detail the pharmacological profile of this compound. For example, a 1996 study elucidated its role in inducing bronchospasm via A3 receptor activation, and a 1997 study described its ability to enhance the activity of antiepileptic drugs. nih.govnih.gov These studies helped to establish this compound as a key pharmacological tool for studying the A3 adenosine receptor, even with its noted lack of complete selectivity. medchemexpress.commedchemexpress.cnnih.gov

Table 2: Summary of Key Research Findings for this compound

| Research Area | Key Finding | Reference |

|---|---|---|

| Receptor Binding | Potent, non-selective A3 adenosine receptor agonist. | sigmaaldrich.com |

| In Vivo Activity (Respiratory) | Induces bronchospasm in rats via A3 receptor activation, involving mast cells and neural pathways. | nih.gov |

| In Vivo Activity (Neurological) | Potentiates the anticonvulsive action of phenobarbital, diphenylhydantoin, valproate, and carbamazepine (B1668303). | nih.gov |

| Mechanism of Action | The anticonvulsive potentiation is likely mediated by A3-like receptors at low doses and A1 receptors at higher doses. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[6-[2-(4-aminophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O4/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(27)14(26)12(7-25)28-18/h1-4,8-9,12,14-15,18,25-27H,5-7,19H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPOZVLRZZIEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies

Methodologies for N6-2-(4-Aminophenyl)ethyladenosine Synthesis

The synthesis of this compound (APNEA) can be achieved through established methods for the N6-alkylation of adenosine (B11128). A common and effective strategy involves the nucleophilic substitution reaction of a purine (B94841) derivative with a suitable amine.

A plausible and frequently utilized route for preparing N6-substituted adenosines begins with 6-chloropurine (B14466) riboside. nih.govresearchgate.net This starting material is reacted with an excess of the desired amine, in this case, 2-(4-aminophenyl)ethylamine. The reaction is typically conducted in an alcohol solvent, such as ethanol, and in the presence of a base to act as an acid acceptor. nih.gov The base neutralizes the hydrochloric acid that is formed during the course of the reaction, driving the equilibrium towards the formation of the N6-substituted product. This method has been successfully employed for the synthesis of various N6-alkyladenosine analogs, often resulting in high yields. nih.gov

The general reaction scheme can be depicted as follows:

6-Chloropurine Riboside + 2-(4-Aminophenyl)ethylamine → this compound + HCl

To ensure the reaction proceeds efficiently, the selection of the base and reaction conditions is crucial. Triethylamine is a commonly used base for this transformation. researchgate.net The reaction temperature is typically elevated to facilitate the substitution, with temperatures around 80°C being common. researchgate.net Following the reaction, purification of the product is necessary to remove any unreacted starting materials and byproducts. This is usually accomplished through chromatographic techniques.

Synthesis of Radiolabeled this compound ([125I]APNEA)

The synthesis of radioiodinated adenosine analogs often starts with a precursor molecule that can be readily iodinated. In the case of APNEA, the aminophenyl group provides a reactive site for iodination. A common method for radioiodination involves electrophilic substitution on the aromatic ring.

A likely precursor for the synthesis of [125I]APNEA would be this compound itself. The radioiodination can be achieved using a source of radioactive iodine, such as Na125I, in the presence of an oxidizing agent. The oxidant, such as chloramine-T or Iodogen, facilitates the formation of an electrophilic iodine species that then reacts with the electron-rich aminophenyl ring.

The position of iodination on the phenyl ring is directed by the activating amino group, typically to the ortho position. The synthesis of [125I]-N6-4-aminobenzyladenosine, another related compound, has been reported and provides further insight into the feasibility of this approach. nih.gov In this synthesis, the iodination of the aminobenzyladenosine precursor was shown to significantly increase its affinity for adenosine receptors, highlighting the impact of the iodine atom on the molecule's properties. nih.gov

Synthetic Approaches for N6-Substituted Adenosine Derivatives and Analogs

The synthesis of N6-substituted adenosine derivatives is a well-established field in medicinal chemistry, with several robust methods available to generate a wide array of analogs. nih.govnih.govacs.org These methods are crucial for structure-activity relationship studies and the development of new therapeutic agents.

One of the most fundamental and widely used methods is the reaction of 6-chloropurine riboside with a primary or secondary amine, as described for the synthesis of APNEA. nih.govresearchgate.net This approach is versatile and has been used to prepare a large number of N6-alkyl, -aryl, and -aralkyl adenosine derivatives.

Another powerful technique is the Dimroth rearrangement. This method involves the initial alkylation of the N1 position of adenosine, followed by a base-catalyzed rearrangement to the N6-substituted product. nih.gov This approach has been particularly useful for the synthesis of certain N6-benzyladenosine derivatives. nih.gov

More recently, modern synthetic methods have been applied to the synthesis of N6-substituted adenosines. For instance, the BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) mediated SNAr (Nucleophilic Aromatic Substitution) reaction has been shown to be an efficient method for the synthesis of N6-methyladenosine and other derivatives. semanticscholar.org This reaction often proceeds under mild conditions and can provide high yields.

Furthermore, post-synthetic modification of oligonucleotides containing a precursor nucleoside can be used to introduce N6-alkyl groups. nih.gov For example, an oligoribonucleotide containing a 6-methylthiopurine riboside residue can be reacted with an amine to yield the corresponding N6-alkyladenosine-containing oligonucleotide. nih.gov

These diverse synthetic strategies provide chemists with a powerful toolkit to create a wide range of N6-substituted adenosine analogs, enabling the exploration of their biological activities and therapeutic potential.

Molecular Interactions and Receptor Pharmacology

Adenosine (B11128) Receptor Binding Profiles

Affinity and Selectivity for Adenosine A1 Receptors

While often cited in the context of A3 adenosine receptors, some research suggests that N6-2-(4-Aminophenyl)ethyladenosine possesses significant affinity for the A1 adenosine receptor. In fact, one study has asserted that the compound is actually A1-selective nih.gov. This is supported by findings that at higher concentrations, APNEA appears to mediate its effects, such as enhancing the anticonvulsive properties of certain antiepileptic drugs, through adenosine A1 receptors. Further research has noted that the mechanism of action for A1 receptor activation is distinct from that of A3 receptor activation, highlighting the differential roles these receptors play in physiological responses nih.gov.

Affinity and Selectivity for Adenosine A3 Receptors

This compound is frequently described as a potent, non-selective agonist of the A3 adenosine receptor nih.gov. Its utility in studying this receptor subtype is underscored by the use of its radioiodinated form, [¹²⁵I]APNEA, as a tool in binding assays to characterize A3 receptors nih.gov. The activation of A3 receptors by this compound has been shown to induce physiological responses such as bronchospasm in animal models, an effect that involves mast cell-like cells and neural pathways nih.gov. Although it has been a valuable pharmacological tool, newer radioligands with higher affinity for the A3 receptor have since been developed nih.gov.

Assessment of Receptor Subtype Non-Selectivity

The pharmacological profile of this compound is marked by a degree of non-selectivity. It is generally considered a non-selective agonist with potent effects at the A3 adenosine receptor nih.gov. However, the observation that it also engages A1 receptors, particularly at higher doses, complicates a simple classification nih.gov. The conflicting reports of it being either A1-selective or a non-selective A3 agonist highlight the compound's ability to interact with multiple adenosine receptor subtypes, a characteristic that must be considered when interpreting experimental results.

Due to a lack of specific Ki values in the searched literature, a data table for binding affinities cannot be provided.

Ligand-Receptor Interaction Dynamics

The dynamic aspects of how this compound interacts with adenosine receptors are crucial for a complete understanding of its pharmacological effects.

Kinetics of Binding and Dissociation

Influence of Guanine (B1146940) Nucleotides on Binding Characteristics

Adenosine receptors are G-protein coupled receptors, and their interaction with agonists is typically modulated by guanine nucleotides like guanosine (B1672433) triphosphate (GTP). Guanine nucleotides are known to be involved in the signal transduction following receptor activation by adenosine and its analogs researchgate.net. However, specific studies detailing the direct influence of guanine nucleotides on the binding characteristics of this compound to adenosine receptors were not identified in the conducted search.

Structure-Activity Relationship (SAR) Studies

The relationship between the structure of adenosine analogues and their activity at adenosine receptors is a critical area of research, providing insights into receptor binding and activation. nih.gov Modifications to the adenosine scaffold, particularly at the N6 and 5'-positions, have been extensively studied to understand how these changes influence potency and selectivity. nih.govnih.gov

Modifications at the N6 and 5'-positions of the adenosine molecule are known to significantly alter receptor binding affinity and selectivity. nih.govnih.gov The N6-position allows for a variety of substitutions that can enhance potency and confer selectivity for different adenosine receptor subtypes. nih.govnih.gov For example, short-chain N6-substituted adenosine analogues, such as N6-allyl- and N6-isopropyladenosine, have demonstrated biological activity. nih.gov The introduction of a benzyl (B1604629) group at the N6-position, and further substitutions on this benzyl ring, can enhance potency at A3 receptors. nih.gov

Similarly, modifications at the 5'-position, such as the introduction of uronamide groups, are a key strategy for modulating activity. nih.govnih.gov The type of substituent on the uronamide can fine-tune selectivity. For the A3 receptor, the selectivity of 5'-uronamide substituents follows the order: N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl. nih.gov Combining modifications at both the N6 and 5' positions, as seen in compounds like 5′-N-Methyl-N6-(3-iodobenzyl)adenosine, can result in high potency and selectivity for the A3 receptor. nih.gov These modifications can also improve the metabolic stability of the compounds by protecting them from enzymes like adenosine deaminase and adenosine kinase. nih.gov

Table 1: Impact of N6- and 5'-Substitutions on Adenosine Receptor Affinity

| Compound | Modification | Effect on Receptor Affinity/Selectivity | Reference |

|---|---|---|---|

| N6-benzyl-5′-(N-ethylcarboxamido)adenosine | N6-benzyl and 5'-N-ethyluronamide | Selective agonist for the A3 receptor. nih.gov | nih.gov |

| 5′-(N-Methylcarboxamido)-N6-benzyladenosine | N6-benzyl and 5'-N-methyluronamide | Showed 37–56-fold more selectivity for A3 receptors. nih.gov | nih.gov |

| 5′-N-Methyl-N6-(3-iodobenzyl)adenosine | N6-(3-iodobenzyl) and 5'-N-methyluronamide | Displayed a Ki value of 1.1 nM at A3 receptors with 50-fold selectivity versus A1 and A2a receptors. nih.gov | nih.gov |

| N6-allyl, N6-isopropyl, N6-propargyl analogues | Short-chain N6-substitutions | Showed antitumor properties in various cell systems. nih.gov | nih.gov |

Molecular modeling and computational simulations are indispensable tools for understanding the interactions between ligands like this compound and their receptors. nih.govnih.gov These methods allow for the generation of 3D models of adenosine receptor subtypes, which can elucidate the structural basis for ligand binding and selectivity. nih.gov By using the crystal structure of one receptor subtype (e.g., A2A) as a template, models for other subtypes (A1, A2B, A3) can be constructed to predict binding modes. nih.gov

Computational studies, such as molecular docking, have been used to investigate the binding of antagonists to the A2A adenosine receptor, revealing a high-affinity binding site within a hydrophobic pocket that involves hydrogen bonding and π–π stacking interactions. nih.gov For agonists, simulations can help understand the dynamics of ligand-receptor interactions. For example, molecular dynamics simulations have been used to study the recognition of N6-methyladenosine, showing how an aromatic cage of amino acid residues in the binding pocket accommodates the methyl group. biorxiv.org These computational approaches are crucial for rational drug design and for interpreting structure-activity relationship data. nih.govbiorxiv.org

The identification of specific structural features that govern a ligand's selectivity and potency for a particular adenosine receptor subtype is a primary goal of SAR studies. nih.govnih.gov For the A3 adenosine receptor, hydrophobic modifications at the N6 position are a key determinant of selective activation. biorxiv.org Cryo-electron microscopy (Cryo-EM) studies have revealed that while the core adenosine moiety of various ligands binds similarly across receptor subtypes, the interactions between the N6-substitutions and the receptor differ significantly, contributing to selectivity. biorxiv.org

For instance, the selectivity of A3R agonists can be attributed to nonselective binding in the adenosine-binding region combined with selective binding at the extracellular side, where a unique hydrophobic pocket exists in the A3R. biorxiv.org In the case of A1 and A2A receptors, stereoselectivity can be observed with diastereomers, such as the R- and S-isomers of N6-phenylisopropyladenosine. nih.gov Furthermore, substitutions at the 2-position of the purine (B94841) ring can also enhance selectivity for A3 receptors, especially when combined with optimal N6 and 5' modifications. nih.gov For example, 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide is highly selective for the A3 receptor over A1 and A2a subtypes. nih.gov

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation

Adenosine receptors are classic examples of G protein-coupled receptors (GPCRs), which mediate their effects by activating intracellular signaling cascades. biorxiv.org Agonists like this compound modulate these pathways upon binding to the receptor.

A primary signaling pathway for adenosine receptors involves the modulation of adenylate cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP). nih.govnih.gov The A3 adenosine receptor, like the A1 receptor, typically couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP levels. nih.govnih.gov This inhibitory effect has been demonstrated in transfected Chinese Hamster Ovary (CHO) cells expressing the A3 receptor. nih.govnih.gov The ability of various adenosine analogues to affect cAMP production is a standard measure of their agonist or antagonist activity at A1 and A3 receptors. nih.gov

The specific G protein subtype to which an adenosine receptor couples determines the downstream signaling cascade. The A3 adenosine receptor has been shown to couple to the Gi subtype of G proteins. biorxiv.org Cryo-EM analyses have successfully captured the structure of A3R-Gi signaling complexes, providing a detailed view of the receptor-G protein interface upon activation by various agonists. biorxiv.org Similarly, the A1 adenosine receptor also primarily couples to inhibitory G proteins to mediate its effects, such as cardioprotection. nih.gov In contrast, A2A and A2B receptors typically couple to stimulatory G proteins (Gs), leading to the activation of adenylate cyclase. nih.gov The ability to design biased agonists that selectively promote coupling to a specific G protein or signaling pathway is an emerging area of pharmacology. nih.gov

Investigation of Downstream Signal Transduction Cascades

The compound this compound, also referred to as APNEA, is a non-selective adenosine receptor agonist. Its pharmacological actions are mediated through its interaction with various subtypes of adenosine receptors, primarily the A1, A3, and in some cellular contexts, the A2A receptors. The downstream signaling events following the activation of these receptors are complex and can lead to a variety of cellular responses. While direct and detailed investigations into the specific signal transduction cascades initiated by this compound are limited, its effects can be inferred from the well-established pathways associated with the adenosine receptors it targets.

Adenosine receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades involving second messengers and protein kinases. The A1 and A3 receptors typically couple to inhibitory G proteins (Gαi/o), while the A2A receptor couples to a stimulatory G protein (Gαs). This differential coupling is the primary determinant of the initial downstream signaling events.

Modulation of Cyclic AMP (cAMP) Levels

A primary signaling pathway influenced by adenosine receptor activation is the adenylyl cyclase/cyclic AMP (cAMP) system.

A1 and A3 Receptor-Mediated Inhibition of Adenylyl Cyclase: Activation of A1 and A3 adenosine receptors by an agonist like this compound leads to the activation of associated Gαi/o proteins. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which subsequently affects the phosphorylation state and activity of numerous downstream target proteins involved in various cellular processes.

A2A Receptor-Mediated Stimulation of Adenylyl Cyclase: In contrast, the activation of A2A receptors by this compound results in the stimulation of adenylyl cyclase via Gαs proteins. This leads to an increase in intracellular cAMP levels and subsequent activation of PKA. This pathway often mediates physiological responses that are opposing to those mediated by A1 and A3 receptors.

One study investigating the effects of APNEA on rat cortical synaptosomes found that it dose-dependently increased sustained calcium influx. nih.gov This effect was not blocked by a selective A1 antagonist but was abolished by a selective A2A antagonist, suggesting that in this specific system, the A2A receptor is the primary mediator of APNEA's action, leading to the opening of N-type calcium channels. nih.gov

Interactive Data Table: Predicted Effects of this compound on cAMP Signaling

| Receptor Subtype | G Protein Coupling | Effect on Adenylyl Cyclase | Predicted Change in Intracellular cAMP |

| A1 | Gαi/o | Inhibition | ↓ |

| A3 | Gαi/o | Inhibition | ↓ |

| A2A | Gαs | Stimulation | ↑ |

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways

Beyond the regulation of cAMP, adenosine receptors can also modulate other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades. MAPKs are a family of serine/threonine protein kinases that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.

Research has shown that in the context of obstructive sleep apnea, a condition that involves intermittent hypoxia, the adenosine A2A receptor plays a role in modulating the PI3K/Akt/HIF-1 pathway. nih.gov Activation of the A2A receptor can inhibit this pathway, which has implications for inflammation and lipid metabolism. nih.gov While this research does not directly use this compound, it highlights a potential downstream pathway that could be influenced by its A2A receptor agonist activity.

The activation of A1 and A3 receptors has also been linked to the modulation of MAPK pathways, although the specific outcomes can be cell-type and context-dependent. For instance, in some systems, A1 and A3 receptor activation can lead to the activation of the ERK1/2 and p38 MAPK pathways, which can have both pro-survival and pro-inflammatory consequences.

Interactive Data Table: Potential Downstream Signaling Pathways Modulated by this compound

| Receptor Subtype | Primary Signaling Pathway | Key Second Messengers/Kinases | Potential Cellular Responses |

| A1 | Gαi/o-cAMP | ↓ cAMP, ↓ PKA | Modulation of ion channel activity, Inhibition of neurotransmitter release |

| A3 | Gαi/o-cAMP, PLC | ↓ cAMP, ↑ IP3, ↑ DAG, ↑ Ca2+ | Mast cell degranulation, Modulation of inflammation |

| A2A | Gαs-cAMP, PI3K/Akt | ↑ cAMP, ↑ PKA, ↓ Akt phosphorylation | Vasodilation, Anti-inflammatory effects, Modulation of neurotransmitter release |

Summary of Research Findings

Direct research on the downstream signaling of this compound is not extensive. However, studies on its pharmacological effects provide clues about the receptors it engages. For instance, one study demonstrated that APNEA induces bronchospasm in rats, an effect attributed to the activation of A3 receptors on mast-like cells, leading to a neurally mediated response. nih.gov Another study showed that the binding of radiolabeled APNEA to rat A3 receptors can be inhibited by other adenosine derivatives, confirming its interaction with this receptor subtype. nih.gov

Cellular and Subcellular Mechanisms of Action in Vitro Investigations

Effects on Ion Channel Activity

Modulation of Calcium Influx in Excitable Cells (e.g., Rat Cortical Synaptosomes, Rod Photoreceptors)

Regulation of Chloride Ion Efflux in Cardiomyocytes

Currently, there is a lack of specific research data detailing the direct effects of N6-2-(4-Aminophenyl)ethyladenosine on the regulation of chloride ion efflux in cardiomyocytes.

Impact on Cellular Volume Regulation and Preconditioning Processes

The direct impact of this compound on cellular volume regulation and preconditioning processes has not been extensively documented in available in vitro studies. While the broader class of adenosine (B11128) receptor agonists has been implicated in cardioprotective preconditioning, specific data for this compound is not available.

Interactions with Other Neurotransmitter Receptors and Signaling Pathways (e.g., NMDA Receptors)

This compound has been shown to interact with other neurotransmitter systems, most notably the glutamate (B1630785) system via N-methyl-D-aspartate (NMDA) receptors. In studies using rat brain slices, it was observed that as an adenosine A3 receptor agonist, this compound can diminish the effects of NMDA. nih.gov Specifically, at concentrations ranging from 0.1 to 10 micromolar, it reduced the inward current and the associated increase in conductance induced by NMDA in a subset of neostriatal neurons. nih.gov This inhibitory effect suggests a modulatory role of A3 receptor activation on NMDA receptor function.

Furthermore, research on its anticonvulsive properties indicates that at higher doses, this compound likely enhances the effects of other antiepileptic drugs through its action on adenosine A1 receptors. nih.gov

Role in Mast Cell Activation and Mediator Release in Cellular Systems

The role of this compound in mast cell activation and the subsequent release of inflammatory mediators has been a subject of interest. Activation of A3 adenosine receptors, for which this compound is a known agonist, has been shown to enhance the release of inflammatory mediators from mast cells. nih.gov However, specific in vitro studies detailing the direct effect of this compound on mast cell degranulation and the release of specific mediators like histamine (B1213489) are not extensively available. General studies on mast cell activation show that various stimuli can lead to the release of preformed mediators such as histamine and tumor necrosis factor-alpha (TNFα). nih.gov

Interactive Data Table: Effects of this compound on NMDA Receptor-Mediated Currents

| Concentration of APNEA (µM) | Effect on NMDA (10 µM) Induced Current | Cell Type | Reference |

| 0.1 - 10 | Diminished inward current and conductance | Rat Neostriatal Neurons | nih.gov |

Preclinical Pharmacological Investigations in Animal Models

Pulmonary System Responses

Induction of Bronchospasm in Rodent Models

Studies in anesthetized BDE strain rats have demonstrated that N6-2-(4-Aminophenyl)ethyladenosine, acting as an agonist for the adenosine (B11128) A3 receptor, is a potent inducer of bronchospasm. The administration of this compound leads to a significant increase in pulmonary resistance and a concurrent decrease in pulmonary compliance, hallmark characteristics of a bronchospastic event. This response highlights the compound's specific activity on the adenosine A3 receptor subtype within the pulmonary system of this particular rodent model.

| Model Organism | Compound Administered | Observed Pulmonary Effects |

| Anesthetized BDE Rat | This compound | Increased pulmonary resistance, Decreased pulmonary compliance |

Elucidation of Neurally Mediated and Mast Cell-Involved Pathways in Airway Reactivity

The bronchospasm induced by this compound in BDE rats appears to be a complex process involving both neurally mediated and mast cell-dependent pathways. Research indicates that the effect is significantly diminished following pretreatment with agents that stabilize mast cells or antagonize their mediators. For instance, administration of compound 48/80, which degranulates mast cells, or disodium (B8443419) cromoglycate and epinastine, which are mast cell stabilizers, substantially reduces the bronchospastic response to this compound. nih.gov

Furthermore, a significant neural component to this airway reactivity has been identified. The bronchoconstriction is markedly reduced by combined vagotomy and atropinization, pointing to the involvement of cholinergic pathways. nih.gov Additionally, pretreatment with an NK2 receptor antagonist also lessens the effect, suggesting a role for tachykinins or other neuropeptides in the response cascade. nih.gov These findings support a model where activation of adenosine A3 receptors on mast-like cells triggers the release of mediators, which in turn can activate sensory nerves (axon reflexes), leading to bronchoconstriction. nih.gov This mechanism is distinct from that of adenosine A1 receptor-mediated bronchospasm, which can occur independently of mast cell activation. nih.gov

| Intervention | Effect on this compound-Induced Bronchospasm | Implied Pathway |

| Pretreatment with Compound 48/80 | Substantially reduced | Mast cell involvement |

| Pretreatment with Disodium Cromoglycate | Substantially reduced | Mast cell involvement |

| Pretreatment with Epinastine | Substantially reduced | Mast cell involvement |

| Combined Vagotomy and Atropinization | Substantially reduced | Neurally mediated (cholinergic) |

| Pretreatment with NK2 Receptor Antagonist | Substantially reduced | Neurally mediated (neuropeptide) |

Cardiovascular System Effects

Following a comprehensive review of available scientific literature, specific preclinical data regarding the cardiovascular effects of this compound in animal models, as outlined below, could not be located.

Hypotensive Responses in Anesthetized Rodent Models

No specific studies detailing the hypotensive responses to this compound in anesthetized rodent models were identified in the searched literature.

Contribution of Mast Cell Mediator Release to Vasculature Modulation

Information regarding the contribution of mast cell mediator release to the modulation of the vasculature following the administration of this compound is not available in the reviewed scientific literature.

Influence on Coronary Vasodilation

The influence of this compound on coronary vasodilation has not been specifically described in the available preclinical research.

Central Nervous System Activities

This compound (APNEA) has been evaluated for its potential to enhance the effects of conventional antiepileptic drugs in the amygdala kindling model of epilepsy in rats. nih.gov The kindling model is a widely used experimental paradigm that mimics the development of focal and secondarily generalized seizures in humans, making it a valuable tool for screening new anticonvulsant therapies. synapcell.comtranspharmation.com

In studies using fully kindled rats, APNEA administered alone did not produce a significant anticonvulsant effect on seizure parameters such as seizure severity, seizure duration, or afterdischarge duration. nih.gov However, when APNEA was co-administered with conventional anticonvulsant drugs at doses that were themselves ineffective in these animals, a significant potentiation of the anticonvulsant action was observed. nih.gov

Specifically, the combination of APNEA with carbamazepine (B1668303) resulted in a significant reduction across all measured seizure parameters. nih.gov This synergistic effect suggests that APNEA can enhance the efficacy of established antiepileptic medications, potentially allowing for lower effective doses of the primary drug. The table below summarizes the interactive effects observed between APNEA and carbamazepine on seizure parameters in amygdala-kindled rats.

Table 1: Effect of Co-administration of APNEA and Carbamazepine in Kindled Rats Data based on research in amygdala-kindled rats where drugs were administered at previously ineffective doses. nih.gov

| Seizure Parameter | Carbamazepine (alone) | APNEA + Carbamazepine | Outcome |

| Seizure Severity | Ineffective | Significant Reduction | Potentiation of anticonvulsant effect |

| Seizure Duration | Ineffective | Significant Reduction | Potentiation of anticonvulsant effect |

| Afterdischarge Duration | Ineffective | Significant Reduction | Potentiation of anticonvulsant effect |

Adenosine is a crucial neuromodulator in the central nervous system (CNS), exerting its effects through four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. frontiersin.orgmdpi.com These receptors are widely distributed throughout the brain and are involved in regulating neuronal activity, neurotransmitter release, and neuroinflammation. frontiersin.orgmdpi.com The A₁ and A₃ receptors are generally inhibitory, while the A₂ₐ and A₂ₑ receptors are typically excitatory. frontiersin.org

This compound (APNEA) is identified in pharmacological studies as a non-selective or putative adenosine A₃ receptor agonist. nih.govfrontiersin.orgnih.gov Its neuropharmacological activities appear to be mediated through this system. The potentiation of carbamazepine's anticonvulsant effects by APNEA was counteracted by the non-selective adenosine receptor antagonist theophylline, indicating that the mechanism is dependent on adenosine receptor activation. nih.gov

Beyond its role in epilepsy models, the interaction of APNEA with the adenosine system has been noted in other neuropharmacological contexts. For instance, research has shown that APNEA can enhance dopamine (B1211576) outflow in the rat striatum following methamphetamine administration. frontiersin.orgfrontiersin.org This effect highlights a complex interplay between different neurotransmitter systems. The striatum is an area where A₂ₐ receptors are co-localized with dopamine D₂ receptors, forming heteromeric complexes that modulate dopaminergic activity. frontiersin.orgfrontiersin.org The ability of APNEA to influence dopaminergic pathways suggests its effects may not be exclusively mediated by A₃ receptors and could involve broader interactions within the adenosine receptor family and its relationship with other systems like dopamine. frontiersin.org

Investigational Biological Activities in Specific Preclinical Models

The biological effects of this compound (APNEA) have been explored in several distinct preclinical models, revealing a range of activities primarily linked to the activation of the adenosine A₃ receptor.

One significant finding comes from a study on BDE strain rats, where APNEA was shown to induce bronchospasm, characterized by increased pulmonary resistance and decreased pulmonary compliance. nih.gov This effect is thought to be mediated by the A₃ receptor and involves a complex neural pathway. The bronchospasm induced by APNEA was significantly reduced by substances that interfere with mast cell activation, such as compound 48/80 and disodium cromoglycate. nih.gov Furthermore, the effect was also diminished by vagotomy and atropinization, as well as by an NK₂ receptor antagonist, suggesting the involvement of neuropeptide-mediated axon reflexes. nih.gov This mechanism is distinct from bronchospasm induced by A₁ receptor agonists, which can occur independently of mast cell activation. nih.gov

In a different preclinical context, APNEA was investigated for its effects on dopaminergic neurotransmission in the rat striatum. A study found that APNEA enhances the outflow of dopamine induced by methamphetamine. frontiersin.orgfrontiersin.org This suggests a modulatory role for the compound within the brain's reward and motor control pathways, which are heavily influenced by dopamine.

The table below summarizes these distinct investigational activities of APNEA in specific preclinical models.

Table 2: Investigational Activities of this compound (APNEA)

| Preclinical Model | Biological System | Key Finding | Proposed Mechanism |

| BDE Strain Rat | Respiratory System | Induces bronchospasm. nih.gov | A₃ receptor activation involving mast-like cells and neuropeptide-mediated neural pathways. nih.gov |

| Rat Striatum Model | Central Nervous System (Dopaminergic) | Enhances methamphetamine-induced dopamine outflow. frontiersin.orgfrontiersin.org | Modulation of dopamine release, potentially via A₃ receptor activity influencing dopaminergic neurons. frontiersin.orgfrontiersin.org |

Analytical Methodologies for Detection and Quantification

Radioligand Binding Assays for Receptor Site Characterization

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for its receptor. These assays utilize a radioactively labeled compound (the radioligand) to trace and quantify the binding to a receptor of interest. For N6-2-(4-Aminophenyl)ethyladenosine (APNEA), which is recognized as a non-selective agonist of adenosine (B11128) A3 receptors, these assays are crucial for defining its binding profile across all four adenosine receptor subtypes (A1, A2A, A2B, and A3). medchemexpress.comnih.govambeed.com

The fundamental principle of these assays involves incubating a preparation of cell membranes containing the receptor of interest with a fixed concentration of a specific radioligand. In parallel, competitive binding experiments are performed by adding increasing concentrations of the unlabeled ligand being tested, in this case, APNEA. The ability of APNEA to displace the radioligand from the receptor is measured, and from this, its binding affinity (Ki) can be calculated. A lower Ki value signifies a higher binding affinity.

While specific Ki values for APNEA across all receptor subtypes are not consistently reported in all literature, the methodology remains standard. For instance, in the characterization of adenosine receptors, various radioligands are employed. nih.gov For A1 receptors, radiolabeled antagonists like [³H]DPCPX are common. For A2A receptors, agonists such as [³H]CGS21680 or the more potent 2-[2-(4-amino-3-[¹²⁵I]iodophenyl)ethylamino]adenosine ([¹²⁵I]APE) are used. medchemexpress.com For the A3 receptor, the agonist [¹²⁵I]I-AB-MECA is frequently utilized. nih.gov

An example of data obtained from such assays for a related compound, 2-[2-(4-amino-3-[¹²⁵I]iodophenyl)ethylamino]adenosine, shows binding to two affinity states of the rat striatal A2a adenosine receptor with high and low affinities.

Table 1: Binding Affinities of an Adenosine Analogue at A2a Receptors

| Parameter | Value |

|---|---|

| High Affinity (Kd) | 1.3 ± 0.1 nM |

This table illustrates the type of data generated from radioligand binding assays for an adenosine analogue, showing distinct affinity states for its receptor.

Photoaffinity Labeling and Cross-linking Techniques for Binding Subunit Identification

To identify the specific protein subunit to which a ligand binds, photoaffinity labeling and cross-linking techniques are employed. This powerful method involves a ligand that has been chemically modified to include a photoreactive group, such as an azide. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the nearest amino acid residues within the binding pocket of the receptor protein.

This technique has been successfully applied to adenosine receptors. For example, a photolabile derivative of an A1-adenosine receptor agonist was synthesized and used to identify the ligand-binding subunit. After photolysis, the radiolabeled probe was found to be irreversibly incorporated into a single peptide with a molecular weight of approximately 35,000 Daltons, thus identifying the ligand-binding subunit of the A1-adenosine receptor.

Similarly, an antagonist photoaffinity label for the A1 receptor was developed from an 8-phenylxanthine (B3062520) derivative. Upon photoactivation, this probe covalently labeled a polypeptide of 34,000 Daltons in rat brain membranes. The labeling of this polypeptide was specifically inhibited by other adenosine analogues, confirming it as the adenosine A1 receptor binding subunit.

While no specific studies detailing the use of a photoaffinity-labeled version of this compound were found, this methodology is directly applicable to identify the binding subunits of the receptors it interacts with, particularly the A3 adenosine receptor. The general steps of such an experiment are outlined below.

Table 2: General Workflow for Photoaffinity Labeling

| Step | Description |

|---|---|

| 1. Synthesis | A photoreactive derivative of the ligand of interest (e.g., APNEA) is synthesized, often incorporating a radioisotope for detection. |

| 2. Incubation | The photoreactive probe is incubated with a biological sample containing the target receptor (e.g., cell membranes). |

| 3. Photolysis | The mixture is exposed to UV light to activate the photoreactive group, leading to covalent cross-linking with the receptor. |

| 4. Separation | The proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). |

Chromatographic and Spectrometric Approaches for Detection in Biological Matrices

The detection and quantification of this compound in biological samples such as plasma, urine, or tissue homogenates rely heavily on the combination of liquid chromatography and mass spectrometry (LC-MS). Specifically, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for such analyses. nih.gov

Although a specific, validated LC-MS/MS method for this compound was not found in the reviewed literature, a robust method can be extrapolated from established protocols for similar adenosine derivatives, such as N6-methyladenosine (m6A). springernature.comnih.govfrontiersin.orgbiorxiv.orgbiorxiv.org The general procedure would involve sample preparation to extract the analyte and remove interfering substances, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation: Biological samples typically require a protein precipitation step, often using a cold organic solvent like acetonitrile, followed by centrifugation. The resulting supernatant may undergo solid-phase extraction (SPE) for further cleanup and concentration of the analyte.

Chromatography: Reversed-phase HPLC is commonly used for separating nucleoside analogues. A C18 column is a typical choice, with a mobile phase consisting of a gradient mixture of an aqueous solution (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

Mass Spectrometry: Detection is achieved using a tandem mass spectrometer, usually operating in positive electrospray ionization (ESI) mode. The instrument is set to monitor specific mass-to-charge (m/z) transitions from the parent ion of this compound to one or more of its characteristic product ions. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), ensures high specificity and allows for accurate quantification.

Table 3: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Linear gradient from 5% to 95% B |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]⁺ m/z for C₁₈H₂₂N₆O₄ (e.g., 387.18) |

| Product Ion (Q3) | Specific fragment ion (e.g., the adenine (B156593) moiety) |

Development of Electrochemical Immunosensor Methods for Analogue Detection

Electrochemical immunosensors are analytical devices that combine the high selectivity of the antigen-antibody interaction with the high sensitivity of electrochemical transducers. nih.gov While the development of an immunosensor specifically for this compound has not been reported, the principles for its creation are well-established, and sensors for the parent molecule, adenosine, have been developed. nih.govmdpi.com

An immunosensor for APNEA would typically involve the immobilization of a specific antibody against APNEA onto the surface of an electrode. When a sample containing APNEA is introduced, the compound binds to the antibody. This binding event causes a change in the electrical properties of the electrode surface (e.g., impedance, capacitance, or current), which can be measured.

Alternatively, a competitive assay format can be used. In this setup, the electrode is coated with an APNEA-protein conjugate. The sample is mixed with a known amount of enzyme-labeled anti-APNEA antibody and then introduced to the electrode. APNEA in the sample competes with the APNEA on the electrode for binding to the labeled antibody. A higher concentration of APNEA in the sample results in less labeled antibody binding to the electrode, leading to a lower electrochemical signal.

The development of enzyme-based and aptamer-based electrochemical biosensors for adenosine demonstrates the feasibility of this approach for related molecules. nih.govresearchgate.net These sensors use enzymes that catabolize adenosine, producing an electrochemically active substance like hydrogen peroxide, or use aptamers (short single-stranded DNA or RNA molecules) that specifically bind to adenosine, causing a conformational change that can be detected electrochemically. A similar strategy, substituting the recognition element with an antibody or aptamer specific for APNEA, would be a viable approach for developing a dedicated sensor.

Table 4: Components of a Potential Electrochemical Immunosensor for APNEA

| Component | Function | Example |

|---|---|---|

| Recognition Element | Binds specifically to APNEA. | Monoclonal antibody against APNEA; APNEA-specific aptamer. |

| Transducer | Converts the binding event into a measurable electrical signal. | Screen-printed carbon electrode; Gold electrode. |

| Signal Generation | The mechanism by which the binding event is reported. | Change in impedance; Amperometric signal from an enzymatic reaction. |

Future Research Directions and Translational Potential

Rational Design and Synthesis of Highly Selective N6-2-(4-Aminophenyl)ethyladenosine Analogs

The rational design of this compound (APNEA) analogs is a critical area of future research, aiming to overcome the limitations of its non-selective profile and unlock its therapeutic potential. The development of highly selective agonists for specific adenosine (B11128) receptor subtypes is a key objective in medicinal chemistry.

Future research will likely focus on systematic modifications of the APNEA scaffold to enhance selectivity for the A3 adenosine receptor. Structure-activity relationship (SAR) studies will be instrumental in guiding these modifications. Key areas of the APNEA molecule that could be targeted for chemical modification to improve A3 receptor selectivity include:

The N6-substituent: The 2-(4-aminophenyl)ethyl group at the N6 position is a defining feature of APNEA. Future synthetic strategies may involve altering the length of the ethyl chain, modifying the phenyl ring with different substituents, or replacing the phenyl ring with other aromatic or heterocyclic systems. These changes could exploit subtle differences in the N6 binding pocket of the A3 receptor compared to A1 and A2A receptors.

The C2 position of the adenine (B156593) core: Substitution at the 2-position of the purine (B94841) ring is a well-established strategy for enhancing A3 receptor selectivity. nih.gov The introduction of small, electron-withdrawing groups, such as a chloro group, has been shown to increase A3 receptor affinity and selectivity in other adenosine analogs. nih.gov The synthesis of 2-substituted APNEA analogs is a promising avenue for developing more selective compounds.

The ribose moiety: Modifications to the ribose sugar can also influence receptor affinity and selectivity. While extensive modifications can be detrimental, subtle changes, such as the introduction of a 5'-N-methyluronamide group, have been successfully used to create highly selective A3 agonists like IB-MECA and Cl-IB-MECA. nih.gov Exploring similar modifications on the APNEA scaffold could yield novel selective agonists.

The synthesis of these novel analogs will be guided by computational modeling and docking studies. By simulating the binding of virtual APNEA derivatives to the crystal structures of adenosine receptors, researchers can predict which modifications are most likely to enhance A3 selectivity. nih.gov This structure-based design approach will streamline the synthetic process and increase the likelihood of discovering potent and selective A3 agonists. nih.gov

Advanced Mechanistic Elucidation of Additional Molecular Targets and Signaling Pathways

While this compound is primarily known for its interaction with adenosine receptors, a comprehensive understanding of its molecular pharmacology requires a deeper investigation into its potential off-target effects and the full spectrum of signaling pathways it modulates.

Future research in this area will focus on:

Identifying novel molecular targets: Unbiased screening approaches, such as chemical proteomics and affinity chromatography, can be employed to identify other proteins that bind to APNEA. This could reveal previously unknown targets and provide insights into the compound's broader biological effects.

Dissecting downstream signaling cascades: Beyond the well-established modulation of adenylyl cyclase and cyclic AMP (cAMP) levels, the downstream signaling pathways activated by APNEA at different adenosine receptor subtypes need to be further elucidated. acs.org This includes investigating its influence on:

Phospholipase C (PLC) and intracellular calcium mobilization: Some studies suggest that A3 receptor activation can couple to PLC, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium. Further investigation is needed to confirm and characterize this pathway in response to APNEA.

Mitogen-activated protein kinase (MAPK) pathways: Adenosine receptors are known to modulate various MAPK pathways, including ERK1/2, JNK, and p38. nih.gov Elucidating how APNEA influences these pathways in different cell types is crucial for understanding its role in processes like cell proliferation, differentiation, and apoptosis.

Ion channels: There is evidence that APNEA can modulate the activity of ion channels, such as N-type calcium channels, which could contribute to its observed effects on neurotransmission. nih.gov A more detailed investigation into its effects on a wider range of ion channels is warranted.

Investigating biased agonism: The concept of biased agonism, where a ligand preferentially activates certain signaling pathways over others at the same receptor, is an important area of modern pharmacology. Future studies should explore whether APNEA or its analogs exhibit biased agonism at adenosine receptors, which could be exploited for therapeutic benefit by selectively activating desired signaling pathways while avoiding those that lead to side effects.

Application in Novel In Vitro and In Vivo Model Systems for Disease Pathophysiology Research

The application of this compound in diverse disease models is crucial for understanding its therapeutic potential and for unraveling the role of adenosine receptors in various pathologies. While it has been studied in models of epilepsy and bronchospasm, its utility extends to a broader range of conditions. nih.govnih.gov

Future research will likely see the application of APNEA and its selective analogs in:

Neuroinflammatory and neurodegenerative diseases: Given the role of adenosine receptors in modulating neuroinflammation, APNEA could be a valuable tool in in vitro and in vivo models of conditions like Parkinson's disease, Alzheimer's disease, and multiple sclerosis. nih.govfrontiersin.org Studies could investigate its effects on microglial activation, cytokine production, and neuronal survival.

Cardiovascular diseases: Adenosine receptors are key regulators of cardiovascular function, and their dysregulation is implicated in conditions like ischemia-reperfusion injury and hypertension. APNEA can be used in models of these diseases to explore the therapeutic potential of A3 receptor activation in protecting the heart from ischemic damage and in regulating blood pressure. nih.gov

Cancer: The A3 adenosine receptor is overexpressed in various tumor types, and its activation has been shown to induce anti-tumor effects. The application of APNEA and its selective analogs in cancer cell lines and animal models of cancer could help to further validate the A3 receptor as a therapeutic target and to explore the mechanisms underlying its anti-proliferative and pro-apoptotic effects.

Inflammatory and autoimmune disorders: The immunomodulatory properties of adenosine receptors make them attractive targets for inflammatory diseases like rheumatoid arthritis and psoriasis. nih.gov APNEA can be used in relevant in vitro and in vivo models to investigate the role of A3 receptor activation in modulating immune cell function and reducing inflammation.

Interactive Data Table: Research Findings on this compound

| Study Area | Model System | Key Findings | Reference |

| Anticonvulsant Activity | Maximal electroshock in mice | Potentiated the anticonvulsive action of phenobarbital, diphenylhydantoin, and valproate. nih.gov | nih.gov |

| Bronchospasm | BDE strain rats | Induced bronchospasm via A3 receptor activation, involving mast cells and neural pathways. nih.gov | nih.gov |

| Neurotransmission | Rat cortical synaptosomes | Increased calcium influx through N-type channels, suggesting A2a receptor involvement. nih.gov | nih.gov |

Contribution to Fundamental Understanding of Adenosine Receptor Physiology and Pathological Roles

The study of this compound has already contributed significantly to our understanding of adenosine receptor pharmacology. Its continued use, especially in conjunction with the development of more selective analogs, will further refine our knowledge of the physiological and pathological roles of these receptors.

Future contributions of APNEA research to the fundamental understanding of adenosine receptors include:

Delineating the distinct roles of A1 and A3 receptors: The differential effects of APNEA at low and high doses in some models suggest receptor-specific actions. nih.gov The development of highly selective A3 agonists based on the APNEA scaffold will be instrumental in dissecting the specific contributions of the A3 receptor to various physiological processes, independent of A1 receptor activation.

Validating the A3 receptor as a therapeutic target: By providing a tool to probe A3 receptor function in a wide range of disease models, research with APNEA and its analogs will help to validate (or invalidate) the A3 receptor as a viable therapeutic target for specific indications.

Understanding receptor-receptor interactions: There is growing evidence that G protein-coupled receptors can form dimers and higher-order oligomers, which can influence their function. Future studies could use APNEA in combination with selective antagonists to investigate potential interactions between different adenosine receptor subtypes and between adenosine receptors and other receptor systems.

Elucidating the molecular basis of adenosine receptor pharmacology: The development of radiolabeled and fluorescently tagged APNEA analogs will provide powerful tools for studying receptor binding, trafficking, and regulation in real-time. These probes will be invaluable for characterizing the molecular pharmacology of adenosine receptors in both healthy and diseased states.

Q & A

Q. What experimental models are commonly used to study APNEA's receptor selectivity, and how are these assays designed?

APNEA is characterized as a ligand with high affinity for adenosine receptors (ADORs), particularly A3 and A1 subtypes. Key methodologies include:

- Radioligand Binding Assays : APNEA labeled with ¹²⁵I is used to quantify receptor affinity in tissues (e.g., rat cardiovascular systems) .

- Functional In Vitro Assays : CHO-K1 cells transfected with human A1 receptors are treated with APNEA to measure [³H]-inositol phosphate accumulation, with concentration-response curves generated using logistic equations .

- Cardiovascular Models : In pithed rats, APNEA's hypotensive effects are assessed under angiotensin II-supported circulation, with dose-response protocols to isolate A3 receptor activity .

Q. How is APNEA utilized to investigate adenosine receptor-mediated signaling pathways?

APNEA activates downstream pathways via adenosine receptors, with methodologies including:

- Cl⁻ Channel Activation : In cardiomyocytes, APNEA (1 mM) induces Cl⁻ efflux, measured using SPQ fluorescence to link A3 receptor activation to ischemic preconditioning .

- Second Messenger Analysis : In CHO-K1 cells, APNEA synergizes with constitutive G-protein activity to enhance inositol phosphate signaling, quantified via triplicate determinations and normalized to control agonists like NECA .

Advanced Research Questions

Q. How do contradictory findings on APNEA's cardiovascular effects inform receptor subtype specificity?

APNEA exhibits conflicting roles:

- Hypotension : In pithed rats, APNEA reduces blood pressure via A3 receptors, unaffected by A1/A2 antagonists .

- Coronary Constriction : Chronic caffeine exposure in rats abolishes APNEA-induced coronary dilation, suggesting crosstalk between adenosine receptors and calcium channels .

Methodological Insight : These contradictions necessitate receptor knockout models or selective antagonist co-treatment (e.g., MRS1523 for A3) to isolate subtype-specific effects.

Q. What mechanisms underlie APNEA's dual role in cardioprotection and bronchospasm induction?

- Cardioprotection : APNEA mimics ischemic preconditioning by activating sarcolemmal Cl⁻ channels, reducing intracellular Cl⁻ by ~50% in cardiomyocytes .

- Bronchospasm : In sensitized rats, APNEA triggers mast cell-mediated bronchoconstriction via neural pathways, assessed using histamine release assays and neuronal blockers .

Experimental Design : Use tissue-specific knockout models (e.g., mast cell-deficient rats) or Cl⁻ channel inhibitors (e.g., indanyloxyacetic acid) to dissect mechanisms .

Q. How does APNEA's splicing modulation in angiogenesis models contrast with its classical receptor roles?

APNEA was identified in a splicing-sensitive fluorescent reporter screen as a modulator of VEGF-A splicing, altering EGFP/dsRED expression in endothelial cells . This suggests non-canonical roles in RNA processing, distinct from ADOR signaling. Methodology : Validate via qPCR for splice variants and siRNA knockdown of adenosine receptors to determine receptor-dependency .

Data Analysis & Technical Challenges

Q. How should researchers resolve variability in APNEA's concentration-response curves across cell lines?

Variability in maximal responses (e.g., CHO-K1 vs. cardiomyocytes) arises from differences in receptor density and coupling efficiency. Normalize data to:

- Cell-Specific Controls : Use reference agonists (e.g., CPA for A1 receptors) .

- Receptor Saturation : Perform Schild analysis with antagonists to confirm receptor occupancy .

Q. What strategies mitigate off-target effects in APNEA-based studies?

APNEA may interact with non-adenosine targets (e.g., ion channels). Mitigation includes:

- Pharmacological Profiling : Test APNEA in panels of unrelated receptors (e.g., GPCRs, kinases).

- Metabolite Screening : Use LC-MS to rule out degradation products (e.g., 4-aminophenol derivatives) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling APNEA in preclinical studies?

APNEA is hazardous upon inhalation or skin contact. Follow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.